molecular formula C11H7ClFNO3 B1463670 Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate CAS No. 1150164-88-7

Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

Cat. No.: B1463670
CAS No.: 1150164-88-7
M. Wt: 255.63 g/mol
InChI Key: QNQCGOHVBPQXAH-UHFFFAOYSA-N
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Description

Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate (CAS 1150164-88-7) is a halogenated quinoline derivative characterized by a bicyclic aromatic structure with substituents at positions 2, 4, 7, and 8. Key features include:

  • Position 4: Hydroxyl group, enabling hydrogen bonding and influencing pharmacokinetics.
  • Positions 7 and 8: Chlorine and fluorine atoms, respectively, modulating electronic and steric properties.
    This compound is commercially available with ≥98% purity (Aladdin Scientific, Combi-Blocks) for research and industrial applications .

Properties

IUPAC Name

methyl 7-chloro-8-fluoro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO3/c1-17-11(16)7-4-8(15)5-2-3-6(12)9(13)10(5)14-7/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQCGOHVBPQXAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674973
Record name Methyl 7-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-88-7
Record name Methyl 7-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the compound's biological activity through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H8ClFNO3
  • Molecular Weight : 251.64 g/mol

The presence of halogen substituents (chlorine and fluorine) at specific positions on the quinoline ring significantly influences the compound's biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various bacterial and fungal strains.

Case Study: Antibacterial Efficacy

A study evaluated the compound's effectiveness against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Bacillus subtilis4.69

These results indicate that this compound exhibits moderate to good antibacterial activity, particularly against Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including:

Cell LineIC50 (µM)
MCF7 (breast cancer)15.0
HeLa (cervical cancer)12.5
A549 (lung cancer)20.0

The IC50 values indicate that this compound has significant cytotoxicity against these cancer cells, suggesting its potential as an anticancer agent .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The proposed mechanisms include:

  • Inhibition of DNA Replication : The compound may interfere with DNA synthesis by inhibiting topoisomerases, enzymes crucial for DNA replication.
  • Enzyme Inhibition : It can inhibit various metabolic enzymes, disrupting cellular processes essential for microbial growth and cancer cell proliferation.
  • Metal Chelation : The hydroxyl group in the structure allows for chelation of metal ions, which is vital for enzyme function in both bacteria and cancer cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have highlighted the compound's absorption, distribution, metabolism, and excretion characteristics:

  • Absorption : Rapidly absorbed after oral administration.
  • Metabolism : Undergoes phase II metabolism primarily via conjugation.
  • Excretion : Primarily excreted via urine.

Toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile in vivo .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity:
Quinoline derivatives, including methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of pathogenic bacteria and fungi. For example, studies have shown that modifications in the quinoline structure can enhance antibacterial efficacy, making these derivatives promising candidates for developing new antibiotics .

Antiviral Properties:
Recent investigations have highlighted the potential of quinoline derivatives as antiviral agents. Specifically, compounds with hydroxy and carboxyl functional groups have shown activity against various viruses. This compound may possess similar properties, warranting further exploration in antiviral drug development .

Anticancer Research:
Quinoline derivatives are also being explored for their anticancer properties. Some studies suggest that this compound could inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to target specific cancer pathways makes it a candidate for further research in oncology .

Agrochemical Applications

Pesticidal Activity:
The structural features of this compound suggest potential use as a pesticide. Similar quinoline derivatives have been reported to exhibit insecticidal and fungicidal activities, which could be beneficial in crop protection strategies. The fluorine substituent is particularly noted for enhancing biological activity against pests .

Herbicide Development:
Research into quinoline derivatives has also indicated their potential as herbicides. The unique chemical properties of this compound may allow it to interfere with plant growth processes or disrupt metabolic pathways in weeds, making it a candidate for herbicide formulation.

Case Study 1: Antimicrobial Efficacy
In a study conducted by Massoud et al., several quinoline derivatives were synthesized and tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. This compound displayed notable inhibition zones, indicating its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Mechanisms
A recent investigation focused on the anticancer effects of various quinoline derivatives, including this compound. The compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its utility in cancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogenated Quinoline Carboxylates

Methyl 4,7-Dichloro-8-Fluoro-2-Quinolinecarboxylate (CAS 1150164-82-1)
  • Substituents : Cl (4,7), F (8), methyl carboxylate (2).
Methyl 4-Chloro-6,8-Difluoroquinoline-2-Carboxylate (HC-2287)
  • Substituents : Cl (4), F (6,8), methyl carboxylate (2).
  • Key Differences : Fluorine at position 6 introduces steric hindrance; absence of hydroxyl at position 4 reduces interaction with polar targets.
  • Implications : Higher electronegativity at position 6 may improve binding to electron-deficient biological targets .

Alkyl-Substituted Quinoline Carboxylates

Methyl 4-Chloro-7,8-Dimethylquinoline-2-Carboxylate (HC-2323)
  • Substituents : Cl (4), CH₃ (7,8), methyl carboxylate (2).
  • Key Differences : Methyl groups at 7 and 8 increase steric bulk and lipophilicity; absence of halogens at these positions reduces electronic effects.

Functional Group Variations

7-Chloro-2-(3-Chlorophenyl)-8-Methylquinoline-4-Carboxylic Acid
  • Substituents : Cl (7), CH₃ (8), 3-Cl-phenyl (2), carboxylic acid (4).
  • Key Differences : Carboxylic acid at position 4 (vs. hydroxyl in the target) enhances acidity and solubility; 3-chlorophenyl group introduces aromatic π-π interactions.
  • Implications : Likely faster renal clearance due to higher polarity, but reduced blood-brain barrier penetration .
7-Chloro-8-Methyl-4-(4-Morpholinylcarbonyl)-2-Phenylquinoline
  • Substituents : Cl (7), CH₃ (8), morpholinylcarbonyl (4), phenyl (2).
  • Key Differences : Morpholine moiety at position 4 enables hydrogen bonding with proteins; phenyl group at 2 enhances aromatic stacking.
  • Implications: Potential for enhanced kinase inhibition due to morpholine’s affinity for ATP-binding pockets .

Comparative Data Table

Compound Name (CAS) Substituents (Positions) Key Functional Groups Purity (%) Key Properties
Target (1150164-88-7) Cl (7), F (8), OH (4), COOCH₃ (2) Hydroxyl, Halogens, Ester 98 Balanced solubility, H-bonding
Methyl 4,7-Dichloro-8-Fluoro-2-QC (1150164-82-1) Cl (4,7), F (8), COOCH₃ (2) Halogens, Ester N/A High lipophilicity, metabolic stability
HC-2287 (887589-39-1) Cl (4), F (6,8), COOCH₃ (2) Halogens, Ester 95 Steric hindrance, electronegativity
HC-2323 (1133115-70-4) Cl (4), CH₃ (7,8), COOCH₃ (2) Alkyl, Ester 98 High lipophilicity, membrane penetration
7-Chloro-2-(3-Cl-Ph)-8-Me-QA (N/A) Cl (7), CH₃ (8), COOH (4) Carboxylic acid, Halogens N/A High solubility, renal clearance

Preparation Methods

The synthesis typically begins with constructing the quinoline core, followed by selective introduction of halogen substituents and functional groups. The key steps include:

  • Quinoline Core Formation: The quinoline nucleus is often synthesized via classical methods such as the Friedländer synthesis, which condenses aniline derivatives with carbonyl compounds under acidic or basic catalysis. This forms the bicyclic quinoline structure essential for further modifications.

  • Halogenation: Introduction of chlorine and fluorine atoms at specific positions (7 and 8 respectively) is achieved through controlled halogenation reactions. Chlorination can be performed using reagents like N-chlorosuccinimide (NCS), while fluorination often involves fluorinating agents or starting from fluorinated precursors.

  • Hydroxylation: The hydroxy group at position 4 is introduced either through direct substitution or via displacement of a labile leaving group (e.g., fluorine) by nucleophilic attack of hydroxide or related species.

  • Carboxylate Ester Formation: The methyl ester at position 2 is introduced through esterification of the corresponding carboxylic acid or by using methylating agents on carboxylate intermediates.

Detailed Stepwise Preparation

A representative multi-step synthetic route based on literature and analogous quinoline derivatives is as follows:

Step Reaction Description Reagents/Conditions Notes
1 Formation of 8-fluoroquinoline intermediate Skraup synthesis or Friedländer synthesis using fluorinated aniline or carbonyl precursors Provides fluorine at position 8 early in synthesis for regioselectivity
2 Chlorination at position 7 Treatment with N-chlorosuccinimide (NCS) or similar chlorinating agent Selective chlorination facilitated by electronic effects of fluorine and hydroxy groups
3 Introduction of 4-hydroxy group Nucleophilic displacement of 4-fluoro substituent with hydroxide or quenching with sodium 2-(trimethylsilyl)ethan-1olate Enables installation of hydroxy group at position 4
4 Methyl ester formation at position 2 Esterification of quinoline-2-carboxylic acid intermediate with methanol under acidic catalysis or methylation of carboxylate Finalizes the methyl 2-carboxylate moiety

This synthetic sequence is supported by methods described for similar quinoline derivatives, where halogen substituents and hydroxyl groups are introduced in a controlled manner to achieve the desired substitution pattern.

Representative Reaction Conditions and Yields

Reaction Step Typical Conditions Yield (%) Characterization Techniques
Quinoline core synthesis Heating aniline derivative with carbonyl compound, acidic catalyst, 100-150°C 70-85% TLC, NMR, melting point
Chlorination (7-position) NCS in chloroform or DMF, room temperature to 50°C, 2-6 h 80-90% 1H-NMR (shift of aromatic protons), Mass Spectrometry
Hydroxylation (4-position) Treatment with sodium 2-(trimethylsilyl)ethan-1olate or hydroxide in DMF, 25-60°C 75-85% IR (OH stretch), NMR (hydroxy proton)
Esterification (2-carboxylate) Methanol, acid catalyst (H2SO4 or HCl), reflux 2-4 h 85-95% NMR (methyl ester singlet), Elemental analysis

Yields and reaction times can be optimized depending on scale and purity requirements. Purification typically involves recrystallization or chromatographic techniques.

Alternative Synthetic Approaches and Optimization

  • Use of Protected Intermediates: Protection of hydroxy groups during halogenation steps (e.g., PMB protection) can improve selectivity and yield by preventing side reactions.

  • Catalytic Cross-Coupling Reactions: Palladium-catalyzed coupling reactions enable installation of sulfur-containing groups or other substituents on the quinoline ring, which can be adapted for halogenated intermediates to fine-tune properties.

  • Fluorine Incorporation via Skraup Reaction: The Skraup reaction has been adapted to prepare fluorinated quinolines, providing a robust route for fluorine introduction before further functionalization.

  • Optimization of Metabolic Stability: Substitutions at the 7-position (chlorine) have been shown to improve metabolic stability of hydroxyquinoline derivatives, guiding synthetic choices for medicinal chemistry applications.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Friedländer synthesis for quinoline core Condensation of anilines with carbonyls Well-established, versatile Requires careful control of conditions
Halogenation with NCS or NBS Selective chlorination/bromination High regioselectivity, mild conditions Potential for over-halogenation
Hydroxylation via nucleophilic displacement Replacement of fluorine with hydroxide Direct introduction of hydroxy group Requires labile leaving group
Esterification with methanol Acid-catalyzed ester formation High yield, simple reagents Sensitive to moisture, requires purification
Use of protecting groups PMB or TMSE protection for hydroxy Prevents side reactions, improves yield Additional steps for protection/deprotection
Catalytic cross-coupling Pd-catalyzed installation of substituents Enables diverse functionalization Requires specialized catalysts and conditions

Q & A

Q. What is the optimal synthetic route for Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate, and how can regioselectivity be ensured?

Answer: The synthesis of substituted quinolines requires careful control of regioselectivity to position substituents (e.g., chloro, fluoro, hydroxy groups) correctly. A typical method involves condensation reactions using phosphorus oxychloride (POCl₃) as a catalyst. For example, analogous procedures (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate synthesis) highlight the use of quinaldic acid derivatives and phenolic components under reflux conditions . Key steps include:

  • Regioselective halogenation : Sequential introduction of chlorine and fluorine via electrophilic substitution, monitored by TLC/HPLC.
  • Esterification : Reaction of the carboxylic acid intermediate with methanol in the presence of POCl₃ to form the methyl ester .
    Validation via ¹H/¹³C NMR and FTIR ensures correct functional group placement.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions are critical?

Answer: X-ray crystallography is the gold standard for structural elucidation. For analogous compounds (e.g., 4-chlorophenyl quinoline-2-carboxylate), single-crystal diffraction data collected at 291 K reveals:

  • Dihedral angles : Between quinoline and substituent planes (e.g., 14.7° for phenyl rings), influencing molecular packing .
  • Intermolecular interactions : Weak C–H⋯O and C–H⋯Cl hydrogen bonds stabilize the lattice, forming R₂²(14) motifs .
    Refinement using SHELXL (via Olex2 or similar software) ensures accuracy, with displacement parameters adjusted via riding models .

Advanced Research Questions

Q. How can conflicting crystallographic data from different synthetic batches be resolved?

Answer: Discrepancies in unit cell parameters or packing motifs may arise from solvent residues, polymorphism, or twinning. Strategies include:

  • Data validation : Compare with high-resolution datasets (e.g., CCDC entries) and check for R-factor consistency (<5% deviation) .
  • Twinning analysis : Use PLATON or CrysAlisPro to detect pseudo-merohedral twinning, common in quinoline derivatives due to planar rigidity .
  • DFT calculations : Optimize geometry with Gaussian09 or ORCA to validate experimental bond lengths/angles .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model reaction pathways:

  • Electrostatic potential maps : Identify electron-deficient sites (e.g., C-2 carboxylate) prone to nucleophilic attack .
  • Transition state analysis : Calculate activation energies for substitutions at C-7 (Cl) vs. C-8 (F), influenced by steric effects from the methyl ester .
    Experimental validation via Hammett plots (using substituted aryl nucleophiles) correlates σ values with reaction rates .

Q. How do substituent positions (Cl, F, OH) influence antibacterial activity in quinolone derivatives?

Answer: Structure-activity relationships (SAR) reveal:

  • C-7/C-8 halogens : Fluorine at C-8 enhances membrane permeability, while chlorine at C-7 improves DNA gyrase binding .
  • 4-Hydroxy group : Critical for chelating Mg²⁺ in the enzyme active site .
    MIC assays against E. coli (ATCC 25922) show 2–4-fold activity differences when substituents are repositioned, confirming SAR trends .

Q. What analytical techniques resolve overlapping signals in NMR spectra of this compound?

Answer: Advanced NMR methods are required:

  • ²D NMR (COSY, HSQC, HMBC) : Assigns overlapping aromatic protons (e.g., H-5 vs. H-6) via scalar coupling and long-range correlations .
  • 19F NMR : Distinguishes fluorine environments (e.g., C-8-F vs. impurities) with chemical shifts at ~-110 to -120 ppm .
    For complex mixtures, LC-NMR hyphenation isolates peaks prior to analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate
Reactant of Route 2
Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

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